![molecular formula C14H12N4O2 B1333150 4-[4-amino-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]benzenol CAS No. 223645-69-0](/img/structure/B1333150.png)
4-[4-amino-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]benzenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-[4-amino-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]benzenol” is a derivative of 1,2,4-triazole . Compounds containing the 1,2,4-triazole ring in their structure are known for their multidirectional biological activity . They have been proven to have significant antibacterial activity .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 4-Amino-5-(4-aminophenyl)-4H-1,2,4-triazole-3-thiol and its derivatives with functional Schiff-base moieties at the N-4 and C-5 positions of triazole were synthesized and screened for their antimicrobial activity .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the reaction of 4-amino-5-((4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)methyl)-4H-1,2,4-triazole-3-thiol with benzyl bromide gave a specific product .科学的研究の応用
Antimicrobial Applications
4-[4-amino-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]benzenol and its derivatives exhibit significant antimicrobial activities. Studies have shown these compounds to be effective against various Candida species and pathogenic bacteria. For instance, Altıntop et al. (2011) synthesized new triazole derivatives, including 4-amino-5-[2-(4-hydroxyphenyl)ethyl]-3-[N-(benzothiazole-2-yl)acetamido]thio-4H-1,2,4-triazole, and tested their antimicrobial properties. They found certain derivatives to be potent against Candida species and bacteria (Altıntop et al., 2011). Additionally, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, showcasing good to moderate antimicrobial activities (Bektaş et al., 2007).
Inhibition of Tyrosinase Activity
Yu et al. (2015) synthesized new Schiff’s base derivatives of triazole and investigated their inhibitory effects on tyrosinase activities. These compounds showed potent inhibitory effects and were further analyzed for their interactions with tyrosinase through various assays (Yu et al., 2015).
Complex Formation and Metal Interaction
Studies have also explored the complex formation capabilities of triazole derivatives with metals. For example, Stucky et al. (2008) investigated the complex formation of 3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazole based ligands with various metal ions, providing insights into their chemical behavior and potential applications in coordination chemistry (Stucky et al., 2008).
Synthesis and Characterization of Derivatives
Research also focuses on the synthesis and characterization of new derivatives of 1,2,4-triazole. For instance, Demirbas et al. (2008) worked on synthesizing new 4H-1,2,4-triazole derivatives and characterized them using various spectroscopic methods (Demirbas et al., 2008).
Antioxidant Properties
Yüksek et al. (2015) synthesized new triazole derivatives and analyzed their potential in vitro antioxidant activities. They compared these activities with standard antioxidants, contributing to the understanding of the antioxidant properties of these compounds (Yüksek et al., 2015).
Anticancer Activity
Ghani and Alabdali (2022) explored the anti-cancer activity of gold (III) and nickel (II) metal ion complexes derived from a triazole compound. Their research provided insights into the potential application of these compounds in cancer treatment (Ghani & Alabdali, 2022).
将来の方向性
The future directions in the research of “4-[4-amino-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]benzenol” and similar compounds could involve further investigations on this scaffold to harness its optimum antibacterial potential . Moreover, rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .
特性
IUPAC Name |
4-[4-amino-5-(4-hydroxyphenyl)-1,2,4-triazol-3-yl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2/c15-18-13(9-1-5-11(19)6-2-9)16-17-14(18)10-3-7-12(20)8-4-10/h1-8,19-20H,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVHHGXTGJXUAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(N2N)C3=CC=C(C=C3)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50420739 |
Source


|
| Record name | 4-[4-amino-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]benzenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50420739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24779385 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-[4-amino-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]benzenol | |
CAS RN |
223645-69-0 |
Source


|
| Record name | 4-[4-amino-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]benzenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50420739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(2-amino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B1333068.png)
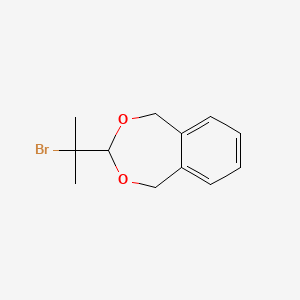
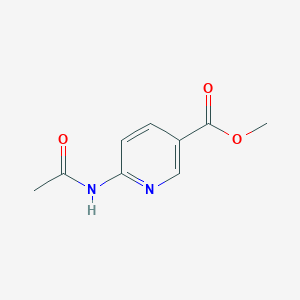
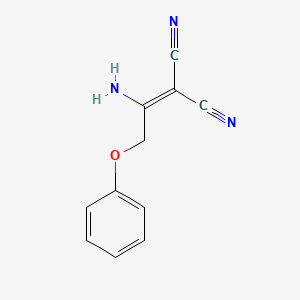
![3-[(Tert-butoxycarbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoic acid](/img/structure/B1333081.png)
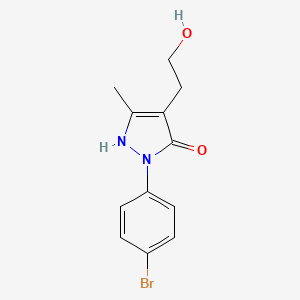
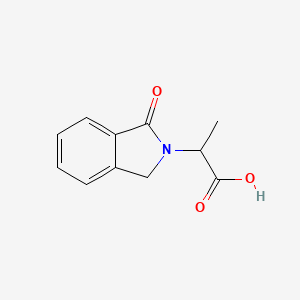
![3-[(Tert-butoxycarbonyl)amino]-3-(3-methylphenyl)propanoic acid](/img/structure/B1333088.png)
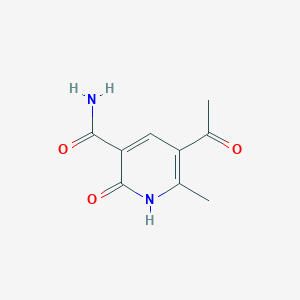
![3-[2-(4-methylphenoxy)phenyl]propanoic Acid](/img/structure/B1333090.png)
![3-Bromoimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1333094.png)
![2-(Tert-butylsulfonyl)-2-[2-(2-fluorophenyl)hydrazono]acetonitrile](/img/structure/B1333096.png)
![2-(Tert-butylsulfonyl)-2-{2-[4-(methylsulfanyl)phenyl]hydrazono}acetonitrile](/img/structure/B1333097.png)
![2-{[(2-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B1333108.png)